molecular formula C9H10O4 B3057446 4-Hydroxy-2,5-dimethoxybenzaldehyde CAS No. 80749-72-0

4-Hydroxy-2,5-dimethoxybenzaldehyde

Cat. No. B3057446
CAS RN: 80749-72-0
M. Wt: 182.17 g/mol
InChI Key: BAMYKVUGRCKVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2,5-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
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properties

CAS RN

80749-72-0

Product Name

4-Hydroxy-2,5-dimethoxybenzaldehyde

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

4-hydroxy-2,5-dimethoxybenzaldehyde

InChI

InChI=1S/C9H10O4/c1-12-8-4-7(11)9(13-2)3-6(8)5-10/h3-5,11H,1-2H3

InChI Key

BAMYKVUGRCKVHP-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C=O)OC)O

Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

POCl3 was added dropwise (T<20° C.) to a solution of intermediate 57, 2,5-Dimethoxyphenol (10.8 g, 0.07 mol) in DMF (22 mL, 0.28 mol) under vigorous stirring and cooling with an ice bath. The reaction mixture was stirred at room temperature for 72 h, then at 50° C. for 48 h, cooled, and diluted with H2O and ether (50 mL each). The solution was alkalized to pH 6 with a 10 N solution of NaOH. The aqueous layer was separated and subjected to extraction with ether. The combined extracts were dried and evaporated. The residue was recrystallized from ether. The obtained crystals were dissolved under argon in MeOH (20 mL). NaOH (0.5 g, 12 mmol) was added, and the mixture was stirred for 12 h. Then pH was brought to 6 with a 5 M solution of NaHSO4 (2.4 mL), and the mixture was evaporated. The residue was dissolved in CHCl3. The solution was washed with H2O, dried, and evaporated to give the title compound (1.2 g, 10%) as yellow crystals. 1H NMR data (DMSO-d6): 10.37 (s, 1H, —COH), 10.14 (s, 1H, Ar—OH), 7.17 (s, 1H, Ar—H), 6.60 (s, 1H, Ar—H), 3.81 (s, 3H, —OCH3), 3.76 (s, 3H, —OCH3).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
intermediate 57
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.8 g
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.5 g
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2.4 mL
Type
reactant
Reaction Step Seven
Yield
10%

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